Piperidine, 4-(3-azetidinyloxy)-
Overview
Description
“Piperidine, 4-(3-azetidinyloxy)-” is an intermediate compound . Piperidine itself is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The authors combine three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structural assignments and conformational analysis of the compounds were established based on spectral studies .
Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
A study explored the contributions of pharmacophoric groups, exemplified in antipsychotic agents, to the potency and selectivity of binding affinity at D2-like receptors. It highlighted the complex interplay between arylalkyl moieties in enhancing receptor selectivity and potency, emphasizing the intricate design necessary for creating effective therapeutic agents in neuropsychiatric disorders (Sikazwe et al., 2009).
Bioactivity of Piperine
Piperine, a major compound found in black pepper, demonstrates a wide range of bioactive effects, including antimicrobial action and various physiological effects that contribute to human health. Its therapeutic potential, especially in enhancing the bioavailability of therapeutic drugs, underscores the importance of natural compounds in medical formulations (Stojanović-Radić et al., 2019).
Therapeutic Use of Piperazine Derivatives
Piperazine derivatives exhibit a vast therapeutic spectrum, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This review of patents highlights the flexibility of piperazine as a building block in drug discovery, suggesting its potential in creating new therapeutics for a variety of diseases (Rathi et al., 2016).
Pharmacological Importance of Piperidine Alkaloids
The review discusses the wide range of therapeutic applications of piperidine alkaloids found in Pinus and related genera. It emphasizes the medicinal importance of these compounds in drug research, especially for their roles in developing new therapies (Singh et al., 2021).
Applications of Tert-Butanesulfinamide in N-heterocycles Synthesis
This review provides insights into the use of tert-butanesulfinamide for the stereoselective synthesis of amines and N-heterocycles. Highlighting methodologies for constructing diverse piperidines and pyrrolidines, it reflects the compound's significance in synthesizing structurally complex and medicinally relevant molecules (Philip et al., 2020).
Safety And Hazards
Future Directions
Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains elusive . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(azetidin-3-yloxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHLZMQGSBUWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 4-(3-azetidinyloxy)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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